

Technical Guide: 4-Methylpent-1-en-3-one (CAS No. 1606-47-9)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	4-methylpent-1-en-3-one	
Cat. No.:	B154558	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical whitepaper provides a comprehensive overview of **4-methylpent-1-en-3-one** (CAS No. 1606-47-9), also known as isopropyl vinyl ketone. It details the physicochemical properties, spectroscopic data, synthesis protocols, and key chemical reactions of this α,β -unsaturated ketone. The document is intended to serve as a foundational resource for professionals in research and development who are interested in the applications of this compound in organic synthesis and drug discovery. All quantitative data is presented in structured tables, and experimental methodologies are described in detail. Additionally, key reaction pathways and experimental workflows are visualized using Graphviz diagrams.

Compound Identification and Properties

4-Methylpent-1-en-3-one is an organic compound with the chemical formula $C_6H_{10}O.[1]$ It is classified as an α,β -unsaturated ketone, featuring a conjugated system of a carbon-carbon double bond and a carbonyl group. This structural motif is responsible for its characteristic reactivity.

Chemical and Physical Properties

The following table summarizes the key physicochemical properties of **4-methylpent-1-en-3-one**.



Property	Value	Reference
CAS Number	1606-47-9	[1][2]
Molecular Formula	C ₆ H ₁₀ O	[1]
Molecular Weight	98.14 g/mol	[2]
IUPAC Name	4-methylpent-1-en-3-one	[2]
Synonyms	Isopropyl vinyl ketone, 4- Methyl-1-penten-3-one, isopropylvinyl ketone, i-propyl vinyl ketone	[1][2]
Appearance	Not specified	
Boiling Point	Not specified	
Density	Not specified	
Water Solubility (est.)	8885 mg/L @ 25 °C	[3]
InChI	InChI=1S/C6H10O/c1-4- 6(7)5(2)3/h4-5H,1H2,2-3H3	[1][2]
InChlKey	SNOYUTZWILESAI- UHFFFAOYSA-N	[1][2]
SMILES	CC(C)C(=O)C=C	[2]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **4-methylpent-1-en-3-one**.



Spectrum Type	Data Highlights	Reference
GC-MS	Mass fragments observed at m/z: 55 (99.99%), 27 (20.30%), 43 (18.80%), 41 (11.20%), 70 (11.00%)	[2]
¹³ C NMR	Spectra available in the PubChem database.[2]	[2]
¹ H NMR	Not explicitly found in the search results.	
IR	Not explicitly found in the search results.	

Synthesis of 4-Methylpent-1-en-3-one

Two primary synthetic routes for **4-methylpent-1-en-3-one** are documented: a Friedel-Crafts-type acylation followed by dehydrohalogenation, and the Mannich reaction.

Friedel-Crafts-Type Acylation and Dehydrohalogenation

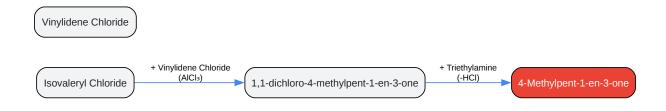
This method involves a two-step process starting with the acylation of vinylidene chloride with isovaleryl chloride.

Experimental Protocol:

- Step 1: Friedel-Crafts-Type Acylation: In a reaction vessel equipped with a stirrer and a cooling bath, vinylidene chloride is reacted with 3-methylbutanoyl chloride (isovaleryl chloride) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The Lewis acid activates the acyl chloride, facilitating an electrophilic attack on the vinylidene chloride. This reaction forms the dichlorinated intermediate, 1,1-dichloro-4-methylpent-1-en-3-one.
- Step 2: Dehydrohalogenation: The crude dichlorinated intermediate is then treated with a base, such as triethylamine. This promotes the elimination of a molecule of hydrogen



chloride (HCl), yielding the final product, **4-methylpent-1-en-3-one**. Purification is typically achieved through distillation.



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Figure 1: Friedel-Crafts-Type Synthesis Pathway

Mannich Reaction

An alternative synthesis involves the Mannich reaction of isopropyl methyl ketone.

Experimental Protocol:

The Mannich reaction is a three-component condensation involving an active hydrogen compound (isopropyl methyl ketone), formaldehyde, and a secondary amine (e.g., dimethylamine) to form a Mannich base. This is followed by the elimination of the amine to generate the α,β -unsaturated ketone.

- Mannich Base Formation: Isopropyl methyl ketone is reacted with formaldehyde and a secondary amine hydrochloride in a suitable solvent.
- Elimination: The resulting Mannich base is then subjected to thermal elimination or treated with a mild base to induce elimination of the amine, forming the carbon-carbon double bond of **4-methylpent-1-en-3-one**.



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Figure 2: Mannich Reaction Synthesis Pathway

Chemical Reactivity and Experimental Protocols

The reactivity of **4-methylpent-1-en-3-one** is dominated by its conjugated enone system, which has two electrophilic sites: the carbonyl carbon and the β -carbon.

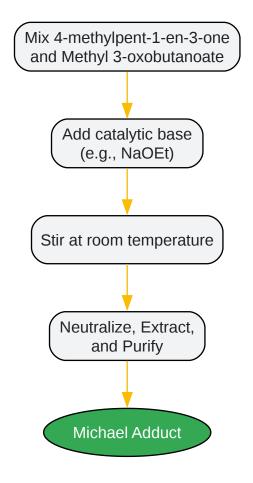
Michael Addition

As a Michael acceptor, **4-methylpent-1-en-3-one** can undergo conjugate addition with various nucleophiles.

Experimental Protocol: Michael Addition with Methyl 3-oxobutanoate

- A solution of 4-methylpent-1-en-3-one and methyl 3-oxobutanoate is prepared in a suitable solvent, such as ethanol.
- A catalytic amount of a base, for example, sodium ethoxide, is added to the solution to deprotonate the methyl 3-oxobutanoate, forming a nucleophilic enolate.
- The enolate then attacks the β -carbon of the **4-methylpent-1-en-3-one** in a conjugate addition fashion.
- The reaction is typically stirred at room temperature until completion, monitored by techniques like TLC.
- Workup involves neutralization of the catalyst, extraction with an organic solvent, and purification of the product, often by column chromatography.





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Figure 3: Michael Addition Experimental Workflow

Polymerization

Vinyl ketones, including isopropyl vinyl ketone, are known to undergo polymerization. This can be initiated by radical initiators.

Experimental Protocol: Radical Polymerization

- **4-Methylpent-1-en-3-one** (the monomer) is dissolved in a suitable solvent, or used neat (in bulk).
- A radical initiator, such as azobisisobutyronitrile (AIBN), is added to the monomer.
- The mixture is heated to a temperature that causes the decomposition of the initiator and initiates the polymerization (e.g., 80 °C for AIBN).



- The reaction is allowed to proceed for a specified time to achieve the desired polymer chain length.
- The resulting polymer, poly(isopropyl vinyl ketone), is then isolated and purified, often by precipitation in a non-solvent.

Safety Information

While a specific Safety Data Sheet (SDS) for **4-methylpent-1-en-3-one** was not retrieved in the literature search, general safety precautions for handling α,β -unsaturated ketones should be followed. These compounds are often irritants and lachrymators. It is essential to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, it is recommended to consult a supplier-specific SDS.

Conclusion

4-Methylpent-1-en-3-one is a versatile α,β -unsaturated ketone with significant potential in organic synthesis. The synthetic routes described, particularly the Friedel-Crafts-type acylation and the Mannich reaction, provide accessible methods for its preparation. Its reactivity, characterized by susceptibility to nucleophilic attack at the β -carbon, makes it a valuable building block for the synthesis of more complex molecules. The experimental protocols and data presented in this guide are intended to facilitate further research and application of this compound in various fields of chemical science.

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• To cite this document: BenchChem. [Technical Guide: 4-Methylpent-1-en-3-one (CAS No. 1606-47-9)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b154558#4-methylpent-1-en-3-one-cas-number]

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